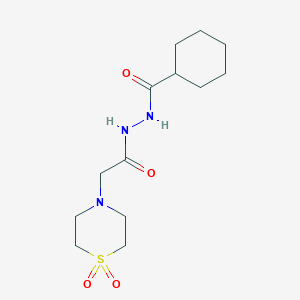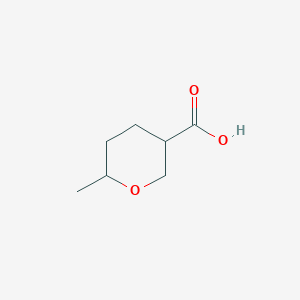
N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide (CCHTA) is a novel compound that has been studied for its potential applications in the field of biochemistry and physiology. CCHTA is a cyclic hydrazide derivative of the cyclohexylcarbonyl moiety, which is a type of cyclic amide. It is an important intermediate for the synthesis of various organic compounds and has been used for the synthesis of various pharmaceuticals and other bioactive compounds.
Aplicaciones Científicas De Investigación
Sulfonamides and Drug Applications
Sulfonamides Patent Review (2008 – 2012) Sulfonamides are incorporated in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. Recent studies highlight novel sulfonamides showing significant antitumor activity and promising results as selective antiglaucoma drugs. The structural motif of sulfonamides is likely to be present in future drugs, indicating its continued relevance in drug development (Carta, Scozzafava, & Supuran, 2012).
Role in Treatment and Management of Diseases
Role of Nitazoxanide in Disease Treatment and Management Nitazoxanide (NTZ) showcases a broad spectrum of applications against various types of bacteria, parasites, and certain viruses. Its potential in treating symptoms of coronavirus infection has been recently proposed. The extensive use of NTZ in infectious diseases and its potential applications in future treatments emphasize its significance in clinical practice (Bharti et al., 2021).
N-Acetylcysteine in Psychiatry and Clinical Practice
N-Acetylcysteine in Psychiatry N-acetylcysteine (NAC) emerges as a promising agent in the treatment of psychiatric disorders. Its benefits extend beyond being a precursor to the antioxidant, glutathione, and include modulation of glutamatergic, neurotropic, and inflammatory pathways. NAC's role in addiction, compulsive disorders, schizophrenia, and bipolar disorder underlines its therapeutic potential in psychiatry (Dean, Giorlando, & Berk, 2011).
N-Acetylcysteine in Clinical Practice for Cystic Fibrosis N-acetylcysteine plays a crucial role in the management of cystic fibrosis (CF). It contributes significantly to reducing airway inflammation and restoring redox balance. Moreover, NAC shows promise in preventing and eradicating biofilms associated with CF airway infections, highlighting its potential as both a standalone treatment and an adjuvant molecule to enhance the activity of other drugs (Guerini et al., 2022).
Propiedades
IUPAC Name |
N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S/c17-12(10-16-6-8-21(19,20)9-7-16)14-15-13(18)11-4-2-1-3-5-11/h11H,1-10H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVQFYVXNBBJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CN2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B2466528.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2466530.png)



![N-(5-acetyl-4-methylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466536.png)
![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid;hydrate](/img/structure/B2466540.png)

![methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2466542.png)

![N'-cyclopropyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2466547.png)